molecular formula C12H14N4S B14008167 N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline CAS No. 33175-01-8

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline

Cat. No.: B14008167
CAS No.: 33175-01-8
M. Wt: 246.33 g/mol
InChI Key: LGEQNNTZQRFRPC-UHFFFAOYSA-N
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Description

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline typically involves multi-step reactions. One common method includes the reaction of 2-amino-4-methylthiazole with 2,3-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33175-01-8

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2,3-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-5-4-6-10(8(7)2)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

LGEQNNTZQRFRPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(N=C(S2)N)C)C

Origin of Product

United States

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